molecular formula C11H14FN3S B11730062 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine

1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11730062
M. Wt: 239.31 g/mol
InChI Key: WLMLKLOFLABBEK-UHFFFAOYSA-N
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Description

1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a synthetic compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with an ethyl group, a fluorothiophene moiety, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluorothiophene Moiety: The fluorothiophene group can be introduced via a nucleophilic substitution reaction using a suitable fluorinated thiophene precursor.

    Ethylation and Methylation: The final steps involve the ethylation and methylation of the pyrazole ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorothiophene moiety or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is studied for its electronic properties and potential use in organic semiconductors.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorothiophene moiety may interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-4-methyl-1H-pyrazol-3-amine: Lacks the fluorothiophene moiety.

    N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine: Lacks the ethyl group.

    1-ethyl-N-[(5-chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine: Contains a chlorine atom instead of fluorine.

Uniqueness

1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine is unique due to the presence of the fluorothiophene moiety, which imparts distinct electronic properties and potential biological activity. The combination of the ethyl and methyl groups on the pyrazole ring further enhances its chemical stability and reactivity.

Properties

Molecular Formula

C11H14FN3S

Molecular Weight

239.31 g/mol

IUPAC Name

1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C11H14FN3S/c1-3-15-7-8(2)11(14-15)13-6-9-4-5-10(12)16-9/h4-5,7H,3,6H2,1-2H3,(H,13,14)

InChI Key

WLMLKLOFLABBEK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CC=C(S2)F)C

Origin of Product

United States

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